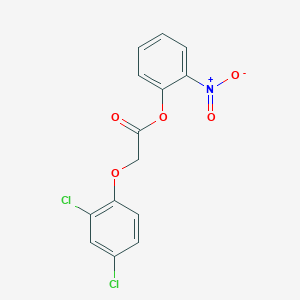![molecular formula C21H21N3O2 B5868584 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. NAP belongs to the family of piperazine derivatives and has shown promise in several areas of scientific research, including neuroscience, immunology, and cancer research.
Mechanism of Action
The exact mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but several studies have suggested that it may act through multiple pathways. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to enhance the function of the cholinergic system and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to modulate the activity of the immune system by regulating the production of cytokines and chemokines. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to induce apoptosis and to inhibit tumor growth by modulating the activity of several signaling pathways.
Biochemical and Physiological Effects:
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects in different systems of the body. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to enhance cognitive function and to protect against neuronal damage. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anti-inflammatory and immunomodulatory effects, and to enhance the function of the immune system. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to induce apoptosis and to inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine is also relatively easy to synthesize and has a low toxicity profile, making it a safe and reliable compound to work with. However, one of the main limitations of using 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine. In neuroscience, further research is needed to fully understand the mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to explore its potential therapeutic applications in neurodegenerative diseases. In immunology, further research is needed to explore the immunomodulatory effects of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to investigate its potential use in the treatment of autoimmune diseases. In cancer research, further research is needed to explore the anti-tumor effects of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to investigate its potential use in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis method of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-naphthol and 2-pyridinecarboxylic acid with acetic anhydride and triethylamine. The resulting product is then purified by recrystallization to obtain pure 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine. This method has been successfully used in several studies to obtain 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine with high purity and yield.
Scientific Research Applications
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in several areas of scientific research. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and to enhance cognitive function. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to have anti-inflammatory and immunomodulatory effects. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anti-tumor effects and to enhance the efficacy of chemotherapy.
properties
IUPAC Name |
2-naphthalen-1-yloxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(16-26-19-9-5-7-17-6-1-2-8-18(17)19)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBYTQOBHJZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)





![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)